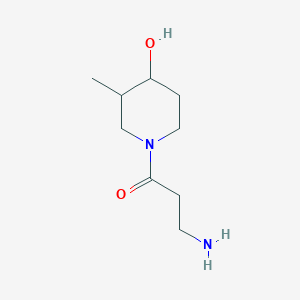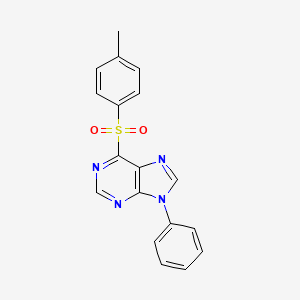
(S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol is an organic compound that belongs to the class of phenoxy alcohols This compound features a chiral center, making it optically active
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol typically involves the following steps:
Bromination: The starting material, 3,5-dimethylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3,5-dimethylphenol.
Etherification: The brominated phenol is then reacted with (S)-butane-1,2-diol in the presence of a base like potassium carbonate to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, forming a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or sodium thiolate.
Major Products Formed
Oxidation: Formation of 4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-dione.
Reduction: Formation of 4-(3,5-dimethylphenoxy)butane-1,2-diol.
Substitution: Formation of 4-(4-azido-3,5-dimethylphenoxy)butane-1,2-diol.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-(4-chloro-3,5-dimethylphenoxy)butane-1,2-diol: Similar structure with a chlorine atom instead of bromine.
(S)-4-(4-fluoro-3,5-dimethylphenoxy)butane-1,2-diol: Similar structure with a fluorine atom instead of bromine.
(S)-4-(4-iodo-3,5-dimethylphenoxy)butane-1,2-diol: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol can influence its reactivity and interactions compared to its halogenated analogs
Propriétés
Formule moléculaire |
C12H17BrO3 |
|---|---|
Poids moléculaire |
289.16 g/mol |
Nom IUPAC |
(2S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol |
InChI |
InChI=1S/C12H17BrO3/c1-8-5-11(6-9(2)12(8)13)16-4-3-10(15)7-14/h5-6,10,14-15H,3-4,7H2,1-2H3/t10-/m0/s1 |
Clé InChI |
DVLQQKOAXNODTL-JTQLQIEISA-N |
SMILES isomérique |
CC1=CC(=CC(=C1Br)C)OCC[C@@H](CO)O |
SMILES canonique |
CC1=CC(=CC(=C1Br)C)OCCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12939251.png)


![N-[Di(1H-imidazol-2-yl)methyl]glycine](/img/structure/B12939283.png)



